12-Deoxy Roxithromycin

Impurity Profiling Quality Control Roxithromycin

12-Deoxy Roxithromycin (CAS 425365-65-7) is a critical analytical reference standard, officially designated as Roxithromycin EP Impurity H. As the main quality-influencing impurity, it is essential for HPLC system suitability testing, method validation, and ANDA regulatory submissions per EP monograph requirements. Unlike generic macrolide derivatives, its specific pharmacopeial designation makes it non-substitutable for batch-to-batch consistency assessment and stability-indicating method development. Secure authenticated material with full COA for your QC workflow.

Molecular Formula C41H76N2O14
Molecular Weight 821.0 g/mol
Cat. No. B15351447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Deoxy Roxithromycin
Molecular FormulaC41H76N2O14
Molecular Weight821.0 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C
InChIInChI=1S/C41H76N2O14/c1-15-30-24(4)33(44)25(5)32(42-52-21-51-17-16-49-13)22(2)19-40(9,48)37(57-39-34(45)29(43(11)12)18-23(3)53-39)26(6)35(27(7)38(47)55-30)56-31-20-41(10,50-14)36(46)28(8)54-31/h22-31,33-37,39,44-46,48H,15-21H2,1-14H3/b42-32-/t22-,23-,24+,25+,26+,27-,28+,29+,30-,31+,33+,34-,35+,36+,37-,39+,40-,41-/m1/s1
InChIKeyDNEYEZVYKZUYHN-SFUKZENESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-Deoxy Roxithromycin: Analytical Standard for Roxithromycin EP Impurity H Profiling


12-Deoxy Roxithromycin (CAS 425365-65-7) is a semi-synthetic macrolide antibiotic derivative . It is officially designated as Roxithromycin EP Impurity H [1] and is primarily utilized as an analytical reference standard for the identification and quantification of related substances in roxithromycin active pharmaceutical ingredients (API) and finished drug products . The compound is also identified as a metabolite of Roxithromycin, having been detected in human urine, bile, and rat plasma following oral administration .

Why Roxithromycin Impurity H Cannot Be Substituted with Other Macrolide Analogs


While 12-Deoxy Roxithromycin shares the macrolide core with roxithromycin and other erythromycin derivatives, its specific role as Roxithromycin EP Impurity H makes it non-substitutable for analytical and quality control applications [1]. The European Pharmacopoeia (EP) monograph for roxithromycin mandates the control of specific impurities, including Impurity H, to ensure drug safety and efficacy . Using an alternative compound, even a structurally similar macrolide, would not provide the necessary system suitability for official pharmacopeial methods . Furthermore, studies on the impurity profile of roxithromycin have identified Impurity H as the main impurity influencing the quality of the drug substance, underscoring its critical importance as a specific marker for process control and quality assessment [2].

Quantitative Evidence for 12-Deoxy Roxithromycin (Impurity H) Differentiation


Roxithromycin EP Impurity H as the Primary Quality-Influencing Impurity

An evaluation of the impurity profile in domestic roxithromycin samples identified Roxithromycin EP Impurity H as the main impurity influencing the quality of the drug substance. This finding was based on quantitative analysis using the European Pharmacopoeia (EP 7.0) method for related substances [1].

Impurity Profiling Quality Control Roxithromycin

Comparative Physicochemical Property: Melting Point

12-Deoxy Roxithromycin exhibits a distinct melting point of >81°C with decomposition . In contrast, the parent drug Roxithromycin has a reported melting point in the range of 118-120°C [1]. This significant difference in thermal behavior provides a clear analytical handle for differentiating the impurity from the main API.

Physicochemical Characterization Reference Standard Purity Determination

Optimized Synthesis and Purification Yields for Roxithromycin Impurity H

A patented synthetic method for Roxithromycin Impurity H describes a process achieving a yield of up to 85% with a purity of 98.5% after refinement of the crude 9-(E)-methoxy erythromycin A-9 oxime [1]. This represents a significant improvement over earlier reported yields for similar synthetic steps, which were as low as 54.8% in non-optimized conditions [1].

Process Chemistry Impurity Synthesis Yield Optimization

Quantified Impurity Levels in Commercial Formulations

A study comparing a self-prepared roxithromycin formulation to a reference listed drug (RLD) found that Impurity H was present at a level of 0.196% in the self-prepared formulation, whereas it was among the main impurities in the RLD, which had a maximum impurity (Impurity G) of 0.439% [1]. This indicates that while Impurity H is a common and significant impurity, its specific level is a key differentiator of formulation quality and stability.

Pharmaceutical Analysis Degradation Studies Formulation Quality

Key Application Scenarios for 12-Deoxy Roxithromycin Based on Quantitative Evidence


Pharmaceutical Quality Control and Method Validation

Use 12-Deoxy Roxithromycin as a primary reference standard (EP Impurity H) for HPLC method development and validation per ICH guidelines. The compound is essential for system suitability testing in official pharmacopeial methods to ensure accurate quantification of impurities in Roxithromycin API and finished products, a requirement for regulatory submissions (e.g., ANDA) [1].

Process Chemistry and Manufacturing Control

Utilize the impurity as a marker to monitor and optimize the synthesis and purification of Roxithromycin. Given its identification as the main quality-influencing impurity [2], tracking its levels is critical for process validation and ensuring batch-to-batch consistency in commercial production.

Stability and Forced Degradation Studies

Employ 12-Deoxy Roxithromycin as a key analyte in forced degradation studies to establish degradation pathways and validate the stability-indicating nature of analytical methods. Its presence and concentration changes under stress conditions (e.g., heat, humidity, oxidation) provide crucial data for defining drug product shelf-life and storage recommendations.

Metabolite Identification and Pharmacokinetic Research

Apply 12-Deoxy Roxithromycin as a reference standard for identifying and quantifying metabolites of Roxithromycin in biological matrices (e.g., plasma, urine, bile) during pre-clinical and clinical pharmacokinetic studies .

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